kadsuralignanJ
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Overview
Description
Kadsuralignan J is a dibenzocyclooctadiene lignan isolated from the chloroform fraction of the ethanol extract of Kadsura coccinea (Lem.) A. C. Sm. This plant belongs to the Schisandraceae family and is mainly distributed in Jiangxi, Guangdong, Sichuan, Guizhou, and Yunnan Provinces in China . Kadsuralignan J is known for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of kadsuralignan J involves the extraction from the chloroform fraction of the ethanol extract of Kadsura coccinea. The structural elucidation is performed using spectroscopic analysis, including mass spectrometry, circular dichroism, and one-dimensional and two-dimensional nuclear magnetic resonance spectra .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of kadsuralignan J. The compound is primarily obtained through extraction from natural sources, specifically from Kadsura coccinea.
Chemical Reactions Analysis
Types of Reactions
Kadsuralignan J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving kadsuralignan J include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed
The major products formed from the reactions of kadsuralignan J include various derivatives with enhanced biological activities
Scientific Research Applications
Kadsuralignan J has been the subject of extensive scientific research due to its potential biological activities. Some of the key applications include:
Antioxidant Activity: Kadsuralignan J exhibits significant antioxidant properties, making it a potential candidate for preventing oxidative stress-related diseases.
Antitumor Activity: Studies have shown that kadsuralignan J has antitumor effects, which could be beneficial in cancer treatment.
Anti-inflammatory Activity: The compound has demonstrated anti-inflammatory properties, which could be useful in treating inflammatory conditions.
Antiviral Activity: Kadsuralignan J has shown potential antiviral activity, making it a candidate for developing antiviral drugs.
Mechanism of Action
The mechanism of action of kadsuralignan J involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of oxidative stress, inflammation, and cell proliferation pathways. The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Kadsuralignan J is part of a group of dibenzocyclooctadiene lignans isolated from Kadsura coccinea. Similar compounds include kadsuralignan I, binankadsurin A, kadsuralactone B, acetyl-binankadsurin A, and dihydroguaiaretic acid . These compounds share structural similarities but differ in their biological activities and potential applications. Kadsuralignan J is unique due to its specific structural features and the range of biological activities it exhibits.
Conclusion
Kadsuralignan J is a promising compound with a wide range of potential applications in medicine and other fields. Its unique structural properties and biological activities make it an important subject of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential in various applications.
Properties
Molecular Formula |
C27H34O8 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C27H34O8/c1-8-13(2)27(29)35-26-20-16(10-18(30-5)23(26)31-6)9-14(3)15(4)22(28)17-11-19-24(34-12-33-19)25(32-7)21(17)20/h10-11,13-15,22,28H,8-9,12H2,1-7H3/t13-,14+,15+,22+/m0/s1 |
InChI Key |
RMXHLDWUDHWRRF-QMDYUFGOSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC4=C(C(=C32)OC)OCO4)O)C)C |
Canonical SMILES |
CCC(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC4=C(C(=C32)OC)OCO4)O)C)C |
Origin of Product |
United States |
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